molecular formula C34H30N2O7 B2493519 ethyl 5-((2-(2,6-dimethoxybenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate CAS No. 391862-33-2

ethyl 5-((2-(2,6-dimethoxybenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B2493519
CAS No.: 391862-33-2
M. Wt: 578.621
InChI Key: ZUBJKBVXVWRIMV-UHFFFAOYSA-N
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Description

Ethyl 5-((2-(2,6-dimethoxybenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C34H30N2O7 and its molecular weight is 578.621. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-[2-[(2,6-dimethoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O7/c1-5-42-34(39)30-21(2)36(22-12-7-6-8-13-22)27-19-18-23(20-25(27)30)43-33(38)24-14-9-10-15-26(24)35-32(37)31-28(40-3)16-11-17-29(31)41-4/h6-20H,5H2,1-4H3,(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBJKBVXVWRIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4=C(C=CC=C4OC)OC)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structure

The compound features an indole core substituted with various functional groups, contributing to its biological activity. The chemical structure can be summarized as follows:

  • IUPAC Name: Ethyl 5-((2-(2,6-dimethoxybenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
  • Molecular Formula: C₁₉H₁₉N₃O₄
  • Molecular Weight: Approximately 345.37 g/mol
PropertyValue
Melting PointNot available
SolubilitySoluble in organic solvents; insoluble in water
LogP (octanol-water partition coefficient)Not determined

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could interact with various receptors, potentially influencing cellular signaling pathways.
  • Antioxidant Activity: Similar compounds have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress.

Pharmacological Effects

Research has indicated that derivatives of indole compounds often exhibit a range of pharmacological effects:

  • Anticancer Activity: Some studies suggest that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties: Compounds with similar structures have shown activity against bacterial and fungal pathogens.
  • Anti-inflammatory Effects: The modulation of inflammatory pathways may also be a potential activity of this compound.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of structurally related indole derivatives found that they effectively inhibited the growth of breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.

Case Study 2: Antimicrobial Effects

In vitro tests on derivatives similar to this compound revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below 50 µg/mL for both pathogens.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of MCF-7 cell proliferation[Study on Indole Derivatives]
AntimicrobialEffective against S. aureus and E. coli[Antimicrobial Study]
Anti-inflammatoryModulation of cytokine release[Inflammation Research]

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